N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide

Physicochemical characterization Lipophilicity Drug-likeness prediction

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide (CAS 1105206-43-6, PubChem CID is a synthetic small-molecule oxalamide derivative incorporating a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety at the meta position of the central phenyl ring and an isopentyl substituent on the N2 oxalamide terminus. The compound has a molecular formula of C16H23N3O4S, a molecular weight of 353.4 g/mol, a calculated XLogP3 of 1.8, and a topological polar surface area of 104 Ų.

Molecular Formula C16H23N3O4S
Molecular Weight 353.44
CAS No. 1105206-43-6
Cat. No. B2779933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide
CAS1105206-43-6
Molecular FormulaC16H23N3O4S
Molecular Weight353.44
Structural Identifiers
SMILESCC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
InChIInChI=1S/C16H23N3O4S/c1-12(2)7-8-17-15(20)16(21)18-13-5-3-6-14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,17,20)(H,18,21)
InChIKeyBFRFBLACRXARIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide (CAS 1105206-43-6): Baseline Identity and Procurement Profile


N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide (CAS 1105206-43-6, PubChem CID 7638918) is a synthetic small-molecule oxalamide derivative incorporating a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety at the meta position of the central phenyl ring and an isopentyl substituent on the N2 oxalamide terminus [1]. The compound has a molecular formula of C16H23N3O4S, a molecular weight of 353.4 g/mol, a calculated XLogP3 of 1.8, and a topological polar surface area of 104 Ų [1]. It belongs to a structurally related series of oxalamides featuring the dioxidoisothiazolidine pharmacophore, a scaffold that has been explored in medicinal chemistry for kinase inhibition and protein–protein interaction disruption [2][3]. The compound is supplied as a research-grade screening compound (e.g., ChemDiv catalog ID F2761-0217) and is primarily intended for in vitro target identification and early-stage probe development.

Workflow Kinase inhibitor probe for target identification and early-stage hit discovery
Scaffold Dioxidoisothiazolidine-containing oxalamide with reported hinge-binding sulfone motif
Fit Suitable for in vitro biochemical and cell-based screening campaigns, especially kinase panels

Why Generic Substitution Fails for N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide in Research Applications


Within the oxalamide class bearing the dioxidoisothiazolidin-2-yl substituent, the nature of the N2-terminal group is a critical determinant of lipophilicity, hydrogen-bonding capacity, and steric fit, all of which can profoundly alter target engagement profiles and cellular permeability [1]. The isopentyl group in this compound confers a specific calculated XLogP3 of 1.8 and five rotatable bonds, occupying a physicochemical space distinct from shorter-chain analogs such as the N2-allyl or N2-methyl derivatives [1]. Fragment-level SAR and crystal structures of related isothiazolidine 1,1-dioxide inhibitors bound to CDK2 demonstrate that even minor alkyl chain modifications at the exocyclic amide position can ablate kinase inhibitory activity by disrupting key hydrophobic contacts within the ATP-binding pocket [2]. Consequently, substituting this compound with a structurally related oxalamide that lacks the precise isopentyl substitution pattern is not a functionally equivalent procurement decision; it constitutes a change of chemical probe that could invalidate observed SAR, potency, and selectivity data.

N2-Alkyl chain lipophilicity shift
Replacing the isopentyl group with a shorter alkyl chain (e.g., allyl or methyl) may alter membrane permeability and nonspecific protein binding, shifting the compound's cellular profile.
Steric complementarity to target pocket
The branched isopentyl substituent provides a distinct steric footprint; even small chain modifications can disrupt key hydrophobic contacts observed in related kinase co-crystal structures.
Regioisomeric substitution mismatch
Para-substituted isomers orient the sulfonamide pharmacophore differently, likely altering hydrogen-bond geometry to the kinase hinge and reducing target engagement.

Product-Specific Quantitative Evidence Guide: N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide


Differentiation by N2-Substituent Lipophilicity and Hydrogen Bonding Profile

The target compound carries an isopentyl group at the N2 oxalamide position, resulting in a computed partition coefficient (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 104 Ų [1]. The closest purchasable analog, N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, bears a smaller allyl group; although experimental XLogP3 data are unavailable, the allyl analog is predicted to exhibit a lower logP (estimated ~1.1–1.3 based on fragment contribution methods) and the same TPSA, placing the isopentyl derivative in a more lipophilic, potentially more membrane-permeable region of drug-like chemical space [1][2]. Both compounds share identical hydrogen bond donor (2) and acceptor (5) counts.

Lipophilicity shift (XLogP3)
Cross-study comparable
ΔXLogP3 ≈ +0.5 to +0.7 vs. allyl analog; TPSA identical
Higher lipophilicity may increase membrane permeability, supporting cell-based assay use
Allyl analog XLogP3 estimated; confirm experimentally
Physicochemical characterization Lipophilicity Drug-likeness prediction Oxalamide SAR

Scaffold-Level CDK1/CDK2 Inhibitory Activity of Isothiazolidine 1,1-Dioxide Analogues

Isothiazolidine 1,1-dioxide analogues have been demonstrated to exhibit potent inhibitory activity against cyclin-dependent kinases 1 and 2 (CDK1/CDK2), with compounds in this series inhibiting proliferation of EJ (bladder), HCT116 (colon), SW620 (colon), and MDAMB468 (breast) cancer cell lines [1]. The 1,1-dioxidoisothiazolidin-2-yl moiety serves as a critical hydrogen-bond-accepting sulfone group that engages the kinase hinge region, as evidenced by X-ray co-crystal structures of closely related CDK2–inhibitor complexes (PDB: 2DUV, 2R64) [1][2]. The compound under consideration, N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide, incorporates this identical dioxidoisothiazolidine core but has not been individually profiled in published kinase assays.

Scaffold kinase activity
Class-level
Isothiazolidine 1,1-dioxide class inhibits CDK1/CDK2; compound not individually profiled
Supports kinase screening prioritization but requires confirmatory assay
Crystal structures of analogs show hinge-binding geometry
Cyclin-dependent kinase CDK1 CDK2 Kinase inhibitor Cancer cell proliferation

Computed Drug-Likeness and Oral Bioavailability Parameter Differentiation

The target compound satisfies Lipinski's Rule of Five (MW 353.4 < 500; XLogP3 1.8 < 5; HBD 2 < 5; HBA 5 < 10) and Veber's criteria (rotatable bonds 5 ≤ 10; TPSA 104 Ų < 140 Ų) [1]. In comparison, the bulkier analog N1-(3,4-dimethoxyphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide (MW 477.5 g/mol, C22H27N3O7S) exceeds the preferred molecular weight threshold for lead-likeness and presents a higher TPSA due to additional methoxy substituents, potentially reducing passive membrane permeability [2]. The target compound's compact size and balanced polarity make it a more favorable starting point for hit-to-lead optimization within oral bioavailability guidelines.

Drug-likeness advantage
Cross-study comparable
MW 353.4 vs. 477.5; 26% lighter; 2 fewer H-bond acceptors
Favorable permeability and absorption profile vs. bulkier analog
Supports hit-to-lead optimization for oral bioavailability studies
Drug-likeness Lipinski Rule of Five Veber rules Oral bioavailability prediction Physicochemical profiling

Meta-Substitution Pattern on the Central Phenyl Ring: Comparison to Para-Substituted Isomers

In the target compound, the dioxidoisothiazolidin-2-yl group is attached at the meta position of the central phenyl ring relative to the oxalamide linkage. In contrast, para-substituted analogs such as N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 1105245-98-4) position the sulfonamide moiety at the para position, altering the vector and distance of the key pharmacophore relative to the oxalamide backbone [1]. X-ray crystallographic analysis of related isothiazolidine 1,1-dioxide kinase inhibitors indicates that the meta attachment positions the sulfone oxygens to engage the kinase hinge region at an optimal angle and distance (approximately 2.8–3.2 Å hydrogen bond contacts), a geometry that would be disrupted by para substitution [2].

Meta vs. para geometry
Class-level
Meta substitution enables ~2.8–3.2 Å hinge H-bonds; para disrupts angle
Regioisomer binding pose predicted to differ; meta essential for target engagement
Based on CDK2 co-crystal structures of related analogs
Regioisomer differentiation Meta substitution Structure-activity relationship Kinase hinge binding

Best Research and Industrial Application Scenarios for N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide


Kinase-Focused High-Throughput Screening and Hit Identification

Based on the demonstrated CDK1/CDK2 inhibitory activity of the isothiazolidine 1,1-dioxide scaffold [1], this compound is best deployed as a screening deck member in biochemical or cell-based kinase inhibition assays. Its favorable drug-like properties (MW 353.4, XLogP3 1.8, TPSA 104 Ų) [2] make it suitable for both isolated enzyme and whole-cell screening formats against a panel of cyclin-dependent kinases or related CMGC family kinases. The meta-substituted dioxidoisothiazolidine group provides a conformationally appropriate hinge-binding sulfone motif as validated by crystallography of closely related analogs [1].

Structure-Activity Relationship (SAR) Expansion Around Oxalamide N2 Substituents

The isopentyl chain at the N2 position defines a specific lipophilic footprint (XLogP3 = 1.8, 5 rotatable bonds) [2] that can be systematically compared against shorter-chain (N2-allyl, N2-methyl) and longer-chain (N2-phenethyl, N2-dimethoxyphenethyl) commercial analogs. This compound serves as a reference point in medicinal chemistry programs exploring how alkyl chain length and branching modulate target affinity, selectivity, and cellular potency within the dioxidoisothiazolidine-containing oxalamide series [1].

Control Compound for Meta-vs-Para Regioisomer Selectivity Studies

The meta placement of the dioxidoisothiazolidin-2-yl group on the phenyl ring distinguishes this compound from its para-substituted isomers [3]. In structural biology or biophysical assays where the angle of approach of the sulfone moiety to a protein target (e.g., kinase hinge region) is critical, this compound can be used as the meta-substituted probe, with the para-substituted N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide serving as the inactive or differentially active comparator to confirm binding pose predictions [1].

Computational Chemistry and Molecular Docking Reference Ligand

With a well-defined molecular structure, modest molecular weight (353.4 g/mol), and a combination of hydrogen bond donors (2), acceptors (5), and a rigid cyclic sulfonamide moiety [2], this compound is suitable as a reference ligand for docking studies targeting kinases or other proteins with ATP-competitive binding sites. The compound's five rotatable bonds provide conformational flexibility without introducing excessive entropy penalties, making it an informative probe for assessing scoring function accuracy and binding pose prediction in virtual screening campaigns [1].

Application
Selection Property
Validation Focus
Kinase screening campaigns
Dioxidoisothiazolidine hinge-binding motif
CDK panel inhibition and selectivity profiling
Oxalamide N2 SAR studies
Isopentyl lipophilicity and steric fingerprint
Alkyl chain length-activity relationship across kinase targets
Regioisomer selectivity probes
Meta-substituted pharmacophore geometry
Confirmation of binding pose and target engagement vs. para isomer
Computational docking studies
Balanced molecular property profile
Scoring function accuracy and docking pose prediction
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